
4,1-Benzoxazepine-2,5-dione
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Overview
Description
4,1-Benzoxazepine-2,5-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of 4,1-benzoxazepine-2,5-dione exhibit potent antitumor properties. For instance, a specific derivative was identified as a highly effective inhibitor of tumor cell growth across multiple cancer types, including lung cancer. The compound induced apoptosis and cell cycle arrest in cancer cells, showcasing its potential as a therapeutic agent against malignancies .
Case Study: Compound 52b
- Activity : Induces cell cycle arrest and apoptosis.
- GI50 : 0.24 μM against 60 tumor cell lines.
- Model : Effective in a non-small-cell lung cancer xenograft mouse model without observable toxicity.
Synthesis and Chiral Variants
The synthesis of chiral 4,1-benzoxazepine-2,5-diones has been achieved using innovative methods such as the chiral pool methodology. This approach allows for the production of enantiomerically enriched compounds that can exhibit distinct biological activities compared to their racemic counterparts .
Synthesis Overview
- Method : Coupling substituted anthranilic acids with α-haloacids.
- Outcome : Production of novel chiral variants with potential therapeutic applications.
Pharmacological Properties
The benzoxazepine scaffold has been associated with various pharmacological effects beyond anticancer activity. These compounds have shown promise in treating conditions such as anxiety and depression due to their tranquilizing effects. The versatility of the benzoxazepine structure allows for modifications that can enhance specific therapeutic properties .
Potential in Drug Discovery
The unique structural characteristics of this compound make it an attractive candidate for drug discovery initiatives. Its ability to interact with biological targets can be exploited to develop new medications for various diseases, including neurodegenerative disorders and infectious diseases .
Research Highlights
- Benzoxazepines have been reported to exhibit anti-HIV activity and other antiviral properties.
- Their role as protein synthesis inhibitors opens avenues for developing novel treatments against resistant cancer strains.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1H-4,1-benzoxazepine-2,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-5-13-9(12)6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11) |
InChI Key |
JLDVNEPTZQEKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.